1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine

Description

Structural Identity and Classification

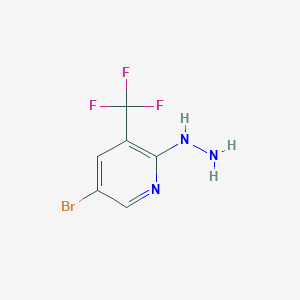

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine (CAS 1374652-48-8) is a halogenated, fluorinated pyridine derivative with the molecular formula C₆H₅BrF₃N₃ and a molecular weight of 256.02 g/mol . Its structure features:

- A pyridine ring with substituents at positions 2, 3, and 5.

- A hydrazine group (-NH-NH₂) at position 2.

- A trifluoromethyl group (-CF₃) at position 3.

- A bromo atom (-Br) at position 5.

Key Structural Features:

| Feature | Position | Role in Reactivity |

|---|---|---|

| Hydrazine (-NH-NH₂) | 2 | Nucleophilic site for cyclization |

| Trifluoromethyl (-CF₃) | 3 | Electron-withdrawing, enhances stability |

| Bromo (-Br) | 5 | Electrophilic substitution hotspot |

The compound is classified as a heterocyclic aromatic amine with dual functionality from both halogen and fluorinated groups, placing it in the pyridine-hydrazine subclass.

Historical Context in Organofluorine Chemistry

The synthesis of fluorinated pyridines traces back to early 20th-century advancements in organofluorine chemistry. Key milestones include:

- 1930s–1940s : Development of Schiemann reaction for aryl fluorides, enabling aromatic fluorination.

- Post-WWII : Emergence of trifluoromethylation techniques , such as halogen exchange using SbF₃ or HF.

- 2000s–Present : Refinement of hypervalent iodine reagents (e.g., Togni’s reagent) for direct N-trifluoromethylation, critical for synthesizing compounds like this compound.

This compound exemplifies modern applications of electrophilic trifluoromethylation , a method optimized in the 2010s for constructing N-CF₃ bonds in heterocycles.

Significance in Heterocyclic Chemistry Research

The compound’s unique structure makes it invaluable in:

- Medicinal Chemistry :

- Materials Science :

- Synthetic Methodology :

Position within Pyridine Derivative Framework

This compound belongs to a subset of polyfunctional pyridines with meta-substituted electron-withdrawing groups. Comparative analysis with related derivatives:

| Derivative | Substituents | Applications |

|---|---|---|

| 5-Fluorouracil | -F at position 5 | Anticancer agent |

| 2-Amino-3-bromo-5-CF₃-pyridine | -NH₂, -Br, -CF₃ | Intermediate in agrochemical synthesis |

| This compound | -NH-NH₂, -Br, -CF₃ | Multifunctional building block |

Its trifluoromethyl group aligns with trends in bioisosteric replacement , where -CF₃ mimics -CH₃ but offers improved pharmacokinetics. The hydrazine group further differentiates it by enabling chelation or heterocycle formation .

Properties

IUPAC Name |

[5-bromo-3-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIFBROMZAGYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856546 | |

| Record name | 5-Bromo-2-hydrazinyl-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-48-8 | |

| Record name | 5-Bromo-2-hydrazinyl-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Synthetic Route (Based on CN Patent CN109232399B)

| Step | Reaction Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Alkylation: Diethyl malonate reacts with 2-chloro-3-trifluoromethyl-5-nitropyridine in THF with sodium hydride at 0°C to 25°C for 16-24 h to form dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate | THF solvent, 0-25°C, 16-24 h | ~140% (crude yield, indicating possible impurities) |

| 2 | Hydrolysis and decarboxylation: Compound 2 refluxed in 6N HCl at 100°C overnight to yield 2-methyl-5-nitro-3-(trifluoromethyl)pyridine | 6N HCl, 100°C, 24 h | 76.6 |

| 3 | Reduction: Nitro group reduced to amine using iron powder in acetic acid at 40-80°C for 24 h to produce 6-methyl-5-(trifluoromethyl)pyridin-3-amine | Acetic acid, Fe powder, 40-80°C, 24 h | Not specified |

| 4 | Bromination: Amino group converted to bromo substituent using copper bromide and tert-butyl nitrite in acetonitrile at 25°C for 2 h to obtain 5-bromo-2-methyl-3-(trifluoromethyl)pyridine | CuBr2, t-BuONO, 25°C, 2 h | Not specified |

This route achieves an overall yield of about 31.1% for the 5-bromo-2-methyl-3-(trifluoromethyl)pyridine intermediate, which is a key precursor for further hydrazination.

The hydrazine group introduction typically involves nucleophilic substitution or hydrazinolysis on halogenated pyridine intermediates.

Hydrazination via Hydrazine Hydrate

- Halogenated pyridine derivatives (e.g., 2-bromo or 2-chloro substituted) are reacted with hydrazine hydrate under reflux conditions.

- This substitution replaces the halogen at the 2-position with a hydrazine group, yielding 1-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine.

A related procedure reported in literature for similar pyridine hydrazines involves mixing the halogenated pyridine with hydrazine hydrate and heating under reflux (60-90°C) for 8-24 hours, followed by work-up to isolate the hydrazine product.

Alternative Approaches

- Oxidation of intermediate compounds followed by hydrazine treatment can also yield hydrazine-substituted pyridines.

- For example, β-bromo-α-(ethylsulfanyl)cinnamonitriles oxidized to sulfoxides, then treated with hydrazine hydrate, afford amino-substituted pyrazoles, demonstrating the utility of hydrazine in heterocyclic synthesis.

Representative Reaction Conditions and Yields

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Hydrazination | 5-bromo-3-(trifluoromethyl)pyridin-2-yl halide + hydrazine hydrate | Reflux, 60-90°C, 8-24 h | This compound | Not explicitly reported, typically moderate to good |

| Bromination | Amino-pyridine + CuBr2 + tert-butyl nitrite | Acetonitrile, 25°C, 2 h | 5-bromo-2-methyl-3-(trifluoromethyl)pyridine | Not specified |

Notes on Reaction Optimization

- The molar ratios, temperature, and reaction time significantly affect yields. For example, hydrolysis of malonate derivatives showed yields varying from 30% to 76.6% depending on acid concentration and temperature.

- Use of strong bases such as sodium hydride and organolithium reagents requires low temperatures (-78°C) for some steps, indicating the need for careful temperature control.

- Purification typically involves extraction, washing with saturated salt solutions, drying over sodium sulfate, and column chromatography.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Alkylation | 2-chloro-3-trifluoromethyl-5-nitropyridine | Diethyl malonate, NaH, THF, 0-25°C, 16-24 h | Dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate | ~140% (crude) |

| 2 | Hydrolysis/Decarboxylation | Compound 2 | 6N HCl, reflux 100°C, 24 h | 2-methyl-5-nitro-3-(trifluoromethyl)pyridine | 76.6 |

| 3 | Reduction | Compound 3 | Fe powder, AcOH, 40-80°C, 24 h | 6-methyl-5-(trifluoromethyl)pyridin-3-amine | Not specified |

| 4 | Bromination | Compound 4 | CuBr2, t-BuONO, MeCN, 25°C, 2 h | 5-bromo-2-methyl-3-(trifluoromethyl)pyridine | Not specified |

| 5 | Hydrazination | Halogenated pyridine | Hydrazine hydrate, reflux 60-90°C, 8-24 h | This compound | Moderate to good |

Research Findings and Practical Considerations

- The synthesis routes are scalable and use readily available raw materials, making them suitable for industrial applications.

- Reaction conditions such as acid molarity and temperature have a direct impact on yield and purity, necessitating optimization for each batch.

- Hydrazination steps require careful handling of hydrazine hydrate due to its toxicity and reactivity.

- The presence of trifluoromethyl and bromine substituents influences the electronic properties of the pyridine ring, affecting reactivity and necessitating tailored reaction conditions.

Chemical Reactions Analysis

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Synthesis of Complex Organic Molecules

- 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine serves as a versatile building block in organic synthesis. It can undergo substitution reactions where the bromine atom is replaced by various nucleophiles (e.g., amines or thiols) to form new compounds. This property is particularly useful in the pharmaceutical industry for developing novel drug candidates .

-

Biological Activity Studies

- Derivatives of this compound are being investigated for their potential biological activities. Initial studies suggest promising antimicrobial and anticancer properties, making them candidates for further pharmacological exploration. The mechanism of action may involve interactions with specific enzymes or receptors, highlighting its potential as a therapeutic agent .

- Drug Development

- Development of Specialty Chemicals

Case Studies

- Anticancer Activity

-

Antimicrobial Properties

- Research conducted at a university laboratory examined the antimicrobial efficacy of synthesized derivatives against several pathogens. The findings demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria, indicating their potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

1-(5-Bromo-4-methylpyridin-2-yl)hydrazine

- Structure : Differs by replacing the trifluoromethyl group at position 3 with a methyl group.

- Molecular Weight : 202.06 vs. 256.03 (target compound), highlighting the mass contribution of the trifluoromethyl group .

- This difference may influence nucleophilic substitution rates or coordination chemistry .

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine

- Structure : Chlorine replaces bromine at position 5, and the hydrazine group is methylated.

- Key Differences: Leaving Group: Bromine (better leaving group) vs. chlorine, affecting Suzuki or Ullmann coupling efficiency .

Core Heterocycle Variations

(2-Trifluoromethyl-pyrimidin-5-yl)-hydrazine

Hydrazine Modifications

1-[2-(Trifluoromethyl)phenyl]hydrazine

Piperazine Derivatives

1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine

- Structure : Piperazine (six-membered diamine) replaces hydrazine.

- Key Differences :

Elemental Analysis and Purity

- Target Compound : Theoretical elemental composition: C 28.15%, H 1.97%, N 16.41%. Experimental data for analogs (e.g., C₁₆H₉BrF₄N₂: C 49.89%, H 2.36%, N 7.27%) highlight the impact of substituents on composition .

- Synthetic Yield: Brominated pyridines (e.g., 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine) show yields up to 72% in Sonogashira couplings, suggesting comparable efficiency for the target compound .

Reactivity in Cross-Coupling

- Bromine vs. Chlorine : Bromine’s superior leaving group ability (e.g., in 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyrazine) enables higher yields in Pd-catalyzed reactions compared to chloro analogs .

- Trifluoromethyl Effect : The -CF₃ group stabilizes intermediates via electron withdrawal, as seen in the synthesis of 3-chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine .

Biological Activity

1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine, with the CAS number 1374652-48-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a bromine atom, a trifluoromethyl group, and a hydrazine moiety, which may contribute to its reactivity and biological effects.

- Molecular Formula : C₆H₅BrF₃N₃

- Molecular Weight : 256.02 g/mol

- Structural Characteristics :

- Contains a pyridine ring.

- The trifluoromethyl group enhances lipophilicity.

- The hydrazine group can form covalent bonds with nucleophilic sites on proteins.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity through covalent bonding. The lipophilic nature imparted by the trifluoromethyl group may facilitate cellular penetration, enhancing its bioactivity.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, particularly in the fields of antimicrobial and anticancer research. Below are some key findings:

Antimicrobial Activity

Several studies have explored the antimicrobial properties of hydrazine derivatives, including those based on this compound. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The anticancer potential of this compound has been highlighted in multiple studies:

- Cell Lines Tested : Various cancer cell lines such as MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others have been evaluated for antiproliferative effects.

- Mechanism : The hydrazine moiety may induce apoptosis in cancer cells by disrupting cellular signaling pathways or through direct interaction with DNA .

Case Studies and Research Findings

A number of studies have contributed to understanding the biological activity of this compound:

Q & A

Q. Basic

- NMR spectroscopy : - and -NMR to verify hydrazine proton signals (δ 3.5–5.0 ppm) and aromatic/CF groups .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z ≈ 296.98 for [M+H]) .

- IR spectroscopy : Detect N–H stretches (3200–3400 cm) and C–F vibrations (1100–1200 cm) .

How should researchers address discrepancies between experimental and theoretical spectroscopic data?

Q. Advanced

- Tautomer analysis : Investigate potential hydrazine-pyridine tautomerism using variable-temperature NMR .

- Impurity profiling : LC-MS/MS to identify byproducts (e.g., oxidized hydrazine derivatives) .

- Crystallography : Single-crystal X-ray diffraction to resolve ambiguous NOE correlations or coupling constants .

What purification methods are effective for removing brominated byproducts?

Q. Basic

- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients to separate brominated impurities .

- Recrystallization : Ethanol/water mixtures exploit differential solubility of the target compound vs. byproducts .

What strategies improve the compound’s stability during storage and handling?

Q. Advanced

- Temperature control : Store at –20°C under argon to prevent hydrazine decomposition .

- Lyophilization : Freeze-drying aqueous solutions to avoid hydrolysis .

- Stability assays : Accelerated aging studies (40°C/75% RH) with HPLC monitoring to determine degradation pathways .

How is this compound utilized as a precursor in medicinal chemistry?

Q. Basic

- Pharmacophore synthesis : The hydrazine group serves as a versatile linker for creating piperazine or pyrazole derivatives targeting CNS receptors .

- Case study : Analogous bromopyridine-hydrazines are intermediates in dual-target D3R/MOR ligands .

What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

Q. Advanced

- Electron-withdrawing groups : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets .

- Substitution patterns : Bromine at position 5 directs regioselective functionalization (e.g., Suzuki coupling) for diversifying the scaffold .

- Hydrazine derivatization : Acylation or alkylation to modulate solubility and blood-brain barrier penetration .

How can researchers mitigate challenges in scaling up synthesis without compromising purity?

Q. Advanced

- Flow chemistry : Continuous reactors minimize exothermic risks during hydrazine addition .

- Quality-by-design (QbD) : DOE studies to optimize parameters (e.g., pH, mixing speed) for reproducible yields ≥90% .

What computational tools predict the compound’s reactivity in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.